molecular formula C8H10O4S2 B1316397 1,3-Bis(methylsulfonyl)benzene CAS No. 22821-85-8

1,3-Bis(methylsulfonyl)benzene

Cat. No.: B1316397
CAS No.: 22821-85-8
M. Wt: 234.3 g/mol
InChI Key: ULPSIJNRIUSOBU-UHFFFAOYSA-N
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Description

1,3-Bis(methylsulfonyl)benzene, also known as 1,3-bis(methylsulphonyl)benzene, is an organic compound with the molecular formula C8H10O4S2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of two methylsulfonyl groups attached to a benzene ring at the 1 and 3 positions. It is a solid at ambient temperature and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 1,3-bis(methylsulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of 1,3-dimethylbenzene (m-xylene) with sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure complete sulfonation and oxidation.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods are designed to handle large-scale production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

1,3-Bis(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(methylsulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

1,3-Bis(methylsulfonyl)benzene can be compared with other similar compounds, such as:

    1,4-Bis(methylsulfonyl)benzene: This compound has sulfonyl groups at the 1 and 4 positions, leading to different chemical and physical properties.

    1,2-Bis(methylsulfonyl)benzene: With sulfonyl groups at the 1 and 2 positions, this compound exhibits unique reactivity and applications.

    1,3-Bis(ethylsulfonyl)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.

Properties

IUPAC Name

1,3-bis(methylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S2/c1-13(9,10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPSIJNRIUSOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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